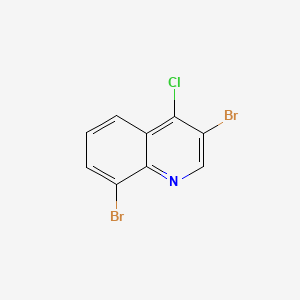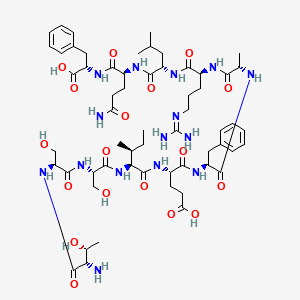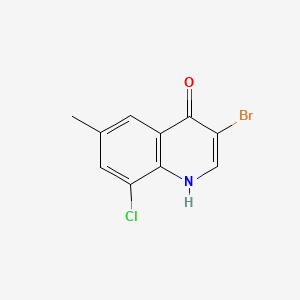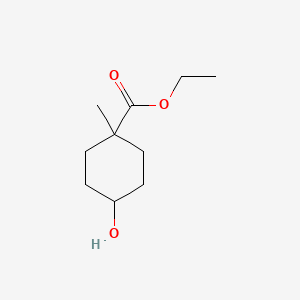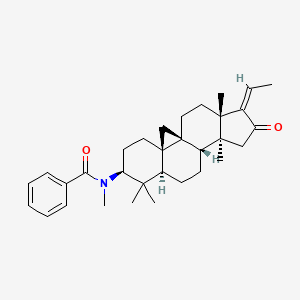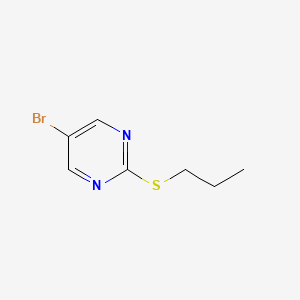
5-Bromo-2-(propylthio)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(propylthio)pyrimidine is a chemical compound with the molecular formula C7H9BrN2S . It has a molecular weight of 233.13 g/mol . The IUPAC name for this compound is 5-bromo-2-(propylsulfanyl)pyrimidine .
Synthesis Analysis
The synthesis of 5-Bromo-2-(propylthio)pyrimidine or related compounds often involves nucleophilic displacement reactions . For instance, 5-bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . Another synthesis method involves the condensation of pyrimidine amine derivative with cyclopentyl derivative in ethylene glycol .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(propylthio)pyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. It also has a bromine atom attached at the 5th position and a propylthio group attached at the 2nd position .Chemical Reactions Analysis
5-Bromo-2-(propylthio)pyrimidine can undergo various chemical reactions. For example, it can participate in rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It can also undergo direct metallation with lithium diisopropylamide .Physical And Chemical Properties Analysis
5-Bromo-2-(propylthio)pyrimidine has a density of 1.5±0.1 g/cm³, a boiling point of 305.1±15.0 °C at 760 mmHg, and a flash point of 138.3±20.4 °C . It has a molar refractivity of 52.0±0.4 cm³, a polar surface area of 51 Ų, and a molar volume of 152.2±5.0 cm³ .Wissenschaftliche Forschungsanwendungen
Antiviral and Antineoplastic Applications
- Scientific Field : Medical Chemistry
- Summary of Application : 5-halopyrimidine nucleosides, including 5-bromopyrimidines, have been found to be of interest for their antiviral and antineoplastic properties . For example, 5-Bromo-2’-deoxyuridine has shown in vivo antiviral activity through its incorporation into the DNA of replicating cells as a structural analogue of thymidine .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific antiviral or antineoplastic drug being developed. Typically, these compounds are synthesized in a lab and then tested in vitro (in a test tube or petri dish) and in vivo (in a living organism) for their antiviral or antineoplastic properties .
Synthesis of Monastrol
- Scientific Field : Organic Chemistry
- Summary of Application : Monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin, can be synthesized using pyrimidine derivatives .
- Methods of Application : The synthesis of monastrol involves the use of Lewis acid promoter, Yb (OTf)3 .
- Results or Outcomes : The outcome is the synthesis of monastrol, a potentially important chemotherapeutic for cancer .
Bromination of Pyrimidine and Purine Nucleosides
- Scientific Field : Organic Chemistry
- Summary of Application : An efficient and facile strategy has been developed for bromination of nucleosides using sodium monobromoisocyanurate (SMBI). This methodology demonstrates bromination at the C-5 position of pyrimidine nucleosides and the C-8 position of purine nucleosides .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific bromination process being carried out. Typically, these compounds are synthesized in a lab and then tested for their properties .
Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : 5-Bromopyrimidine was used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .
- Methods of Application : The synthesis involves the use of palladium-catalyzed aerobic and ligand-free Suzuki reaction .
- Results or Outcomes : The outcome is the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives .
Synthesis of Pyrimido[1,2-a]benzimidazoles
- Scientific Field : Organic Chemistry
- Summary of Application : Pyrimido[1,2-a]benzimidazoles have been synthesized using pyrimidine derivatives. These compounds have shown a broad spectrum of antiviral action and high efficacy .
- Methods of Application : The synthesis involves the use of various organic chemistry techniques .
- Results or Outcomes : The outcome is the synthesis of Pyrimido[1,2-a]benzimidazoles, which have shown a broad spectrum of antiviral action and high efficacy .
Microwave Assisted Organic Synthesis (MAOS)
- Scientific Field : Organic Chemistry
- Summary of Application : 5-Bromopyrimidine was used in the synthesis of 5-(phenylethynyl)pyrimidine via microwave assisted organic synthesis (MAOS) Sonogashira protocol .
- Methods of Application : The synthesis involves the use of microwave assisted organic synthesis (MAOS) Sonogashira protocol .
- Results or Outcomes : The outcome is the synthesis of 5-(phenylethynyl)pyrimidine .
Safety And Hazards
5-Bromo-2-(propylthio)pyrimidine is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
5-bromo-2-propylsulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c1-2-3-11-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVQSUAMCUMXGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681092 |
Source


|
| Record name | 5-Bromo-2-(propylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(propylthio)pyrimidine | |
CAS RN |
1199773-23-3 |
Source


|
| Record name | 5-Bromo-2-(propylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


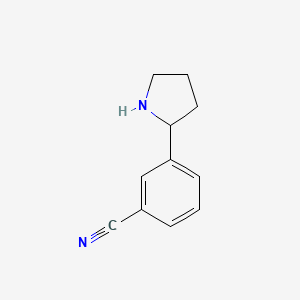
![tert-Butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598538.png)
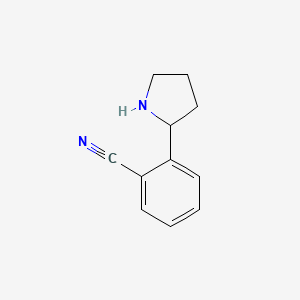
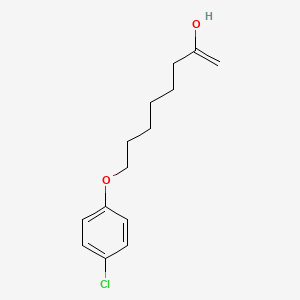
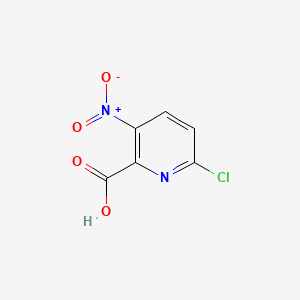
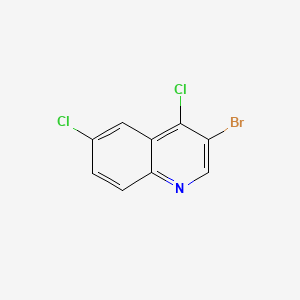
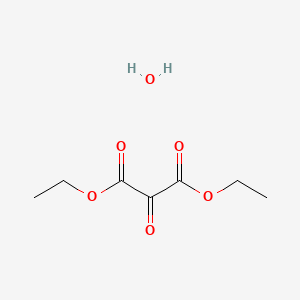
![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)
